4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic core with substituted aromatic and heterocyclic groups. Its structure features a 4-(dimethylamino)phenyl moiety at position 4 and a tetrahydrofuran-2-yl-methyl group at position 4.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22(2)13-7-5-12(6-8-13)17-16-15(20-19(25)21-17)11-23(18(16)24)10-14-4-3-9-26-14/h5-8,14,17H,3-4,9-11H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXQVNBTCEWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine derivative with potential biological activities that warrant detailed investigation. This article aims to summarize its biological activity based on existing research, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure
The compound features a complex structure characterized by the following functional groups:
- Dimethylamino group : Enhances solubility and may influence receptor binding.
- Tetrahydrofuran moiety : Imparts flexibility and may affect the compound's interaction with biological targets.
- Pyrrolo[3,4-d]pyrimidine core : Known for various biological activities, including anticancer and anti-inflammatory properties.
Molecular Formula
The molecular formula of the compound is .
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo-pyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Tageldin et al. evaluated several pyrimidine derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through various assays evaluating its ability to inhibit cyclooxygenase (COX) enzymes.
COX Inhibition Assay
In vitro studies reported that the compound inhibited COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs such as celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrrolo-pyrimidine core can significantly alter its potency and selectivity against various targets.
Key Findings
- Dimethylamino Substitution : Enhances binding affinity to target receptors.
- Tetrahydrofuran Linkage : Contributes to improved solubility and bioavailability.
- Pyrimidine Core Modifications : Variations lead to different inhibitory profiles against COX enzymes .
Recent Developments
Research continues to explore the therapeutic potential of this compound in various disease models beyond cancer and inflammation, including neurodegenerative diseases and metabolic disorders.
Future Research Directions
- In Vivo Studies : Further exploration of pharmacokinetics and biodistribution in animal models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Combination Therapies : Assessing the efficacy of this compound in combination with other therapeutic agents.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that certain derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibiting this receptor can potentially restrict tumor growth by preventing the formation of new blood vessels .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of these compounds. Some studies have demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine structure can lead to dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with multiple receptor tyrosine kinases (RTKs), indicating a broad spectrum of potential therapeutic applications beyond oncology .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility: The tetrahydrofuran-2-yl-methyl group (common in the target compound and analog) likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., 4j in ) . The dimethylamino group in the target compound may enhance membrane permeability due to its basicity, unlike the hydroxyl or methoxy groups in analogs 4j and 6D .
Thermal Stability :
- Compounds with bulkier substituents (e.g., 10 in ) exhibit higher melting points (>170°C), suggesting stronger crystalline packing forces compared to the target compound’s flexible tetrahydrofuran moiety .
Biological Activity Trends: Aromatic vs. Heterocyclic Substituents: Hydroxyphenyl or methoxyphenyl groups (e.g., 4j and 6D) correlate with antifungal and anticancer activities, while halogenated aryl groups (e.g., 10) are associated with kinase inhibition . The target compound’s dimethylamino group may mimic tertiary amine motifs in kinase inhibitors, though experimental validation is required .
Research Findings and Limitations
Structural-Activity Relationships (SAR):
- Position 4 Substituents : Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance interaction with hydrophobic enzyme pockets, as seen in 2D-QSAR models for analog 4j .
Gaps in Knowledge:
- No direct pharmacological data exist for the target compound. Its activity must be extrapolated from analogs with similar substituents.
- Solubility and bioavailability metrics (e.g., logP, permeability) are unreported, limiting comparative analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
